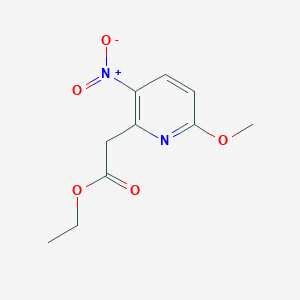

Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are cornerstones of modern organic synthesis and the chemical sciences at large. nbinno.comnih.gov The pyridine ring is a ubiquitous structural motif found in a vast array of essential natural products, including certain vitamins (niacin and pyridoxine) and coenzymes. nih.gov Structurally related to benzene, with one methine group replaced by a nitrogen atom, the pyridine scaffold imparts unique electronic and steric properties that chemists can exploit for complex molecular construction. nbinno.comwikipedia.org

In the realm of pharmaceuticals, the pyridine ring is one of the most prevalent heterocyclic units, integral to the structure of numerous therapeutic agents. nih.gov It often functions as a pharmacophore or a bioisostere for phenyl rings, capable of influencing a drug's solubility, binding characteristics, and metabolic stability. nbinno.comnih.gov Pyridine-containing drugs are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other applications. nih.gov Beyond medicine, pyridine derivatives are crucial in the agrochemical industry for the manufacturing of herbicides, insecticides, and fungicides. youtube.comresearchgate.net Their utility also extends to materials science, where they are used in the production of dyes and as ligands in coordination chemistry and asymmetric catalysis. nih.govyoutube.com

Overview of Nitropyridine Scaffolds in Chemical Transformations

Nitropyridines are pyridine derivatives that contain one or more nitro groups (–NO₂) attached to the pyridine ring. These scaffolds are exceptionally valuable as synthetic intermediates due to the profound electronic influence of the nitro group. jmu.edu The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly reduces the electron density of the aromatic pyridine ring. nih.gov This deactivation makes the ring susceptible to nucleophilic aromatic substitution reactions, a class of transformations that can be challenging with unsubstituted pyridine. nih.gov

The strong electron-withdrawing nature of the nitro group activates the scaffold for reactions with nucleophiles, facilitating the introduction of a wide range of functional groups. jmu.edunih.gov Furthermore, the nitro group itself is a versatile functional handle, often described as a "synthetic chameleon." nih.gov It can be readily transformed into other functionalities, such as amino, cyano, or formyl groups, providing a strategic pathway for further molecular elaboration. nih.gov The synthesis of nitropyridines themselves can be challenging; direct nitration of the parent pyridine ring is often inefficient because the basic nitrogen atom is protonated under strong acidic nitrating conditions, forming a highly deactivated pyridinium (B92312) cation. researchgate.net Consequently, specialized methods and the use of pre-functionalized building blocks are often employed to access these important chemical intermediates. researchgate.net

Structural Elucidation and Naming Convention for Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate

The name this compound precisely describes its molecular architecture according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A systematic breakdown of the name reveals the specific arrangement of its components:

Pyridine : This is the core parent heterocycle, a six-membered aromatic ring containing one nitrogen atom. wikipedia.org

Numbering : Per IUPAC convention, the numbering of the pyridine ring begins at the nitrogen atom, which is assigned position 1, and proceeds around the ring. wikipedia.org

Substituents :

6-methoxy : A methoxy (B1213986) group (–OCH₃) is attached to the carbon atom at position 6 of the pyridine ring.

3-nitro : A nitro group (–NO₂) is attached to the carbon atom at position 3.

Point of Attachment :

pyridin-2-yl : This indicates that the substituted pyridine ring is connected to the rest of the molecule via the carbon atom at position 2. wikipedia.org

Main Chain :

acetate (B1210297) : This refers to the ester of acetic acid. The "ate" suffix denotes the ester functional group.

Ethyl : This specifies that the alcohol portion of the ester is derived from ethanol (B145695), forming an ethyl ester (–COOCH₂CH₃).

2-(...) : The entire substituted pyridin-2-yl group is attached to the second carbon of the acetate moiety (the carbon adjacent to the carbonyl group).

This systematic nomenclature provides an unambiguous description of the compound's structure, which is foundational for its identification and study in chemical research.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 450357-78-5 |

| Molecular Formula | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | This compound |

Historical Development and Current Research Landscape of Acetate-Substituted Nitropyridines

The development of acetate-substituted nitropyridines is intrinsically linked to advances in the synthesis of functionalized pyridine rings. Historically, the difficulty of direct nitration of pyridine limited the availability of many nitropyridine precursors. researchgate.net The development of more efficient and regioselective nitration procedures, along with cross-coupling and substitution methodologies, has made a wider array of substituted nitropyridines accessible for research. researchgate.net

Acetate-substituted nitropyridines, such as the title compound, are not typically final products but rather serve as highly valuable building blocks in the synthesis of more complex molecules. nih.govmyskinrecipes.com The ethyl acetate side chain provides a versatile handle for a variety of chemical transformations. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, or the alpha-carbon can be functionalized through enolate chemistry.

Current research involving these scaffolds focuses on their application as intermediates in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. nih.govmyskinrecipes.com For example, related nitropyridine-containing phenylaminoacetates have been studied for their herbicidal activity. nih.gov The reactivity of the nitropyridine ring, combined with the synthetic versatility of the acetate group, allows for the construction of diverse molecular libraries for screening and drug discovery programs. Research has demonstrated the utility of compounds like Ethyl 2-(5-nitropyridin-2-yl)acetate as a building block for pyridine derivatives with potential antiviral and anticancer properties. myskinrecipes.com The strategic placement of the nitro, methoxy, and ethyl acetate groups on the pyridine ring in this compound makes it a well-designed intermediate for accessing specific and complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-17-10(13)6-7-8(12(14)15)4-5-9(11-7)16-2/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWGKRWKMKFAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 6 Methoxy 3 Nitropyridin 2 Yl Acetate

Direct Synthetic Routes to Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate

Direct synthetic strategies aim to construct the target molecule by forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the acetate (B1210297) side chain. Nucleophilic aromatic substitution (SNAr) is a prominent and effective method for achieving this transformation on electron-deficient aromatic systems like nitropyridines.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor heteroaromatic compounds. rsc.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the ring towards attack by a nucleophile. youtube.comchemicalbook.com In the case of 3-nitropyridine (B142982) systems, the nitro group, along with the ring nitrogen, effectively delocalizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. rsc.org

A common and effective precursor for the SNAr synthesis of the target compound is a 2-halo-6-methoxy-3-nitropyridine, with 2-chloro-6-methoxy-3-nitropyridine (B41990) being a frequently utilized starting material. chemicalbook.com The halogen at the 2-position serves as a good leaving group, and its displacement is activated by the ortho-nitro group and the para-ring nitrogen. This specific substitution pattern makes the C2 position highly electrophilic and susceptible to attack by carbon nucleophiles.

A well-documented route involves the reaction of 2-chloro-6-methoxy-3-nitropyridine with a suitable carbon nucleophile to introduce the acetate side chain. chemicalbook.com This approach leads initially to a malonic ester derivative, which can then be converted to the target mono-ester.

The choice of nucleophile is critical for the successful synthesis of the acetate side chain.

Malonate Derivatives: Diethyl malonate is a widely used nucleophile for this type of transformation. chemicalbook.com It is readily deprotonated by a strong base to form a soft, resonance-stabilized enolate that serves as an excellent carbon nucleophile in SNAr reactions. The reaction between the enolate of diethyl malonate and 2-chloro-6-methoxy-3-nitropyridine yields Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate. chemicalbook.com This intermediate is a direct precursor to the target compound via a subsequent decarboxylation step.

Acetate Enolates: While less common for this specific transformation in readily available literature, the enolate of ethyl acetate could theoretically be used as the nucleophile. However, the generation of the ethyl acetate enolate requires a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) under strictly controlled anhydrous conditions to prevent self-condensation (the Claisen condensation). youtube.com The use of malonate derivatives is often preferred due to the higher acidity of the α-proton (pKa ~13 for diethyl malonate vs. ~25 for ethyl acetate), allowing for the use of milder bases like sodium hydride or alkoxides and leading to cleaner reactions with fewer side products. wikipedia.org

The efficiency of the SNAr reaction is highly dependent on the choice of base and solvent.

Base: A suitable base is required to generate the carbon nucleophile from its acidic precursor. For diethyl malonate, sodium hydride (NaH) is a common and effective choice. chemicalbook.com It irreversibly deprotonates the malonate to form the sodium enolate, driving the reaction forward. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the deprotonation before the addition of the electrophilic pyridine precursor.

Solvent: Dipolar aprotic solvents are generally preferred for SNAr reactions. Tetrahydrofuran (THF) is a common solvent for this particular synthesis, as it effectively solvates the sodium cation of the enolate without interfering with the nucleophilicity of the enolate anion. chemicalbook.com Other dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used and may accelerate the reaction rate due to their higher polarity and ability to stabilize the charged Meisenheimer intermediate.

| Parameter | Condition | Reference |

|---|---|---|

| Electrophile | 2-chloro-6-methoxy-3-nitropyridine | chemicalbook.com |

| Nucleophile | Diethyl malonate | chemicalbook.com |

| Base | Sodium Hydride (NaH, 60% in mineral oil) | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Temperature | 0 °C to 80 °C | chemicalbook.com |

| Reaction Time | 16 hours | chemicalbook.com |

| Reported Yield | ~80% | chemicalbook.com |

The direct SNAr reaction using diethyl malonate yields Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate. To obtain the target compound, this compound, one of the ethyl carboxylate groups must be removed. This is achieved through a decarboxylation reaction.

The Krapcho decarboxylation is a well-established and efficient method for the dealkoxycarbonylation of malonic esters that possess an electron-withdrawing group at the α-position. wikipedia.orgchem-station.comyoutube.com This reaction is particularly suitable as it proceeds under neutral or near-neutral conditions, which is advantageous for substrates that may be sensitive to harsh acidic or basic hydrolysis. chem-station.comresearchgate.net

The reaction typically involves heating the malonic ester in a high-boiling dipolar aprotic solvent, such as DMSO, in the presence of a salt (e.g., lithium chloride or sodium chloride) and a small amount of water. researchgate.netscite.ai The mechanism involves nucleophilic attack by the halide ion on the ethyl group of one of the esters in an SN2 fashion, followed by the loss of carbon dioxide to form a carbanion intermediate, which is then protonated by water to give the final product. wikipedia.orgyoutube.com This one-pot procedure is often high-yielding and chemoselective, cleaving only one of the two ester groups. youtube.comlookchemmall.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve product purity. mdpi.comorganic-chemistry.org The application of microwave irradiation can be highly beneficial for both the SNAr step and the subsequent Krapcho decarboxylation.

In the context of the SNAr reaction, microwave heating can significantly reduce the reaction time from many hours to minutes. rsc.orgresearchgate.net The direct coupling of microwave energy with the polar solvent and reactants leads to rapid and uniform heating, often allowing the reaction to be performed at higher temperatures than conventional heating would permit, thereby accelerating the rate of substitution. nih.gov

Similarly, the Krapcho decarboxylation, which typically requires prolonged heating at high temperatures, can be expedited using microwave irradiation. lookchemmall.com Microwave-assisted Krapcho decarboxylations have been shown to proceed rapidly and efficiently, providing the desired mono-ester in high yield in a fraction of the time required by conventional methods. The use of microwave technology offers a greener and more efficient alternative for the synthesis of this compound. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Ring Systems

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. The methodologies focus on introducing the required methoxy (B1213986), nitro, and chloro functionalities onto the pyridine core in a controlled manner.

Preparative Methods for 2-Chloro-6-methoxy-3-nitropyridine

2-Chloro-6-methoxy-3-nitropyridine is a pivotal intermediate. nih.gov The most direct method for its preparation is the nitration of 2-chloro-6-methoxypyridine (B123196). google.com This electrophilic substitution is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

A key challenge in this synthesis is the potential formation of the isomeric 2-chloro-6-methoxy-5-nitropyridine. google.com To achieve high regioselectivity for the desired 3-nitro isomer, the reaction conditions must be carefully controlled. A patented method specifies that adding the 2-chloro-6-methoxypyridine substrate to the pre-mixed nitrating agent (sulfuric and nitric acid) at a low temperature (0°C), followed by a gradual warming to 20°C, significantly minimizes the formation of the 5-nitro byproduct. google.com

The crude product obtained from the reaction is often contaminated. Purification can be achieved by treating the crude material with an alkaline solution, such as aqueous potassium carbonate or ammonia (B1221849), which helps to remove impurities. google.com Subsequent recrystallization or distillation yields the pure 2-chloro-6-methoxy-3-nitropyridine. google.com A laboratory-scale preparation followed by purification via silica (B1680970) gel column chromatography has been reported to yield the product in 56% yield. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-6-methoxypyridine | Fuming Nitric Acid, Sulfuric Acid | Addition of substrate to acid mixture at 0°C, then warming to 20°C for 3 hours. | ~80% (crude) | google.com |

| Unknown Precursor | Not Specified | Reaction at 0°C for 30 min, then room temperature for 2 hours. Purification by column chromatography. | 56% (purified) | chemicalbook.com |

An alternative route begins with 2,6-dichloropyridine. This starting material is first nitrated to form 2,6-dichloro-3-nitropyridine (B41883). google.com Subsequently, a selective nucleophilic substitution is performed where one of the chlorine atoms is replaced by a methoxy group using sodium methoxide (B1231860) in methanol. This reaction leverages the different reactivity of the two chlorine atoms to achieve monosubstitution. google.com

Nitration Reactions of Pyridine Derivatives

The nitration of pyridine is fundamentally more challenging than the nitration of benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Furthermore, under the strongly acidic conditions required for nitration, the ring nitrogen is protonated, further increasing this deactivating effect.

Consequently, forcing conditions are typically required. The nitration of 2,6-dichloropyridine, for instance, is accomplished by heating it with a mixture of concentrated sulfuric acid and 98% nitric acid at temperatures around 100-105°C for several hours. google.com For other pyridine derivatives, various nitrating systems have been developed. A common method involves using dinitrogen pentoxide (N₂O₅) in an organic solvent, which can proceed through an N-nitropyridinium intermediate.

The position of nitration is governed by the existing substituents on the pyridine ring. For 2-chloro-6-methoxypyridine, the methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. The directing effects of both substituents favor substitution at the 3- and 5-positions. The observed preference for the 3-position highlights the subtle interplay of electronic and steric factors. google.com

Functionalization of Pyridine Ring Systems leading to Substituted Nitropyridines

While electrophilic substitution on pyridines can be difficult, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This reactivity is the cornerstone of synthesizing highly functionalized pyridines, particularly nitropyridines.

The SNAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. libretexts.org The electron-withdrawing group stabilizes the intermediate carbanion (Meisenheimer complex), which is the rate-determining step of the reaction. libretexts.org

This principle is demonstrated in the synthesis of precursors for the title compound. For example, the conversion of 2,6-dichloro-3-nitropyridine to 2-amino-3-nitro-6-chloropyridine is achieved through ammonolysis, where an ammonia source acts as the nucleophile. google.com This product can then be further functionalized by reacting it with sodium methoxide to replace the remaining chlorine atom with a methoxy group, yielding 2-amino-6-methoxy-3-nitropyridine. google.comchemicalbook.com This high reactivity of chloro-nitropyridines towards nucleophiles is also the basis for the proposed final step in the synthesis of this compound, where an ethyl acetate enolate serves as the carbon nucleophile. A closely related transformation involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion to produce substituted malonic esters, which can then be hydrolyzed and decarboxylated to yield 2-methyl-3-nitropyridines. mdpi.com

Chemical Reactivity and Transformation Pathways of Ethyl 2 6 Methoxy 3 Nitropyridin 2 Yl Acetate

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and is often the most reactive site for reduction in the molecule.

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org For Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate, this conversion yields the corresponding amino derivative, Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate.

Catalytic hydrogenation is a common and efficient method for this purpose. wikipedia.org The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of nitroarenes due to its high efficiency and selectivity. researchgate.net The reaction is generally carried out in a solvent such as ethanol (B145695), ethyl acetate (B1210297), or tetrahydrofuran. arkat-usa.org

The process involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst, where the stepwise reduction of the nitro group to the amine occurs. arkat-usa.org This method is valued for its clean conversion and the ease of product isolation, as the catalyst can be simply filtered off.

Other reagents can also be employed for this reduction, including metals in acidic media (like iron, tin, or zinc) or transfer hydrogenation methods. researchgate.netorganic-chemistry.org The choice of method may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Reaction Scheme: Reduction of the Nitro Group

Table 1: Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Atmospheric or elevated pressure, room temperature, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction, catalyst is easily removed by filtration. researchgate.net |

| Iron (Fe) in Acidic Media (e.g., HCl, Acetic Acid) | Refluxing temperatures | Cost-effective, widely used in industrial applications. wikipedia.orgorganic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | A classic method, effective for many nitroarenes. researchgate.net |

The resulting amino group in Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate is a versatile functional handle that opens up numerous avenues for further molecular elaboration. This primary aromatic amine can undergo a wide array of reactions to introduce new functionalities and build more complex molecular architectures.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This is often done to protect the amine or to introduce specific structural motifs.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can sometimes be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly valuable and can be subsequently transformed into a variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

Formation of Heterocycles: The amino group, in conjunction with the adjacent ester group, can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines or other related structures, through cyclization reactions.

Reactivity at the Pyridine (B92270) Heterocycle

The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of the electron-withdrawing nitro group. youtube.com This makes the ring susceptible to nucleophilic attack, while electrophilic aromatic substitution is generally difficult. gcwgandhinagar.comyoutube.com

The electronic nature of the substituted pyridine ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). In 3-nitropyridine (B142982) systems, nucleophilic attack is generally directed to the positions ortho and para to the nitro group (the C2, C4, and C6 positions). ntnu.norsc.org

In this specific molecule:

The C2 position is already substituted with the ethyl acetate moiety.

The C6 position is substituted with the methoxy (B1213986) group.

The C4 position is therefore a potential site for nucleophilic attack.

Strong nucleophiles can potentially displace a hydride ion at the C4 position. The reaction is facilitated by the ability of the electron-withdrawing nitro group to stabilize the negative charge in the Meisenheimer-type intermediate. acs.org Vicarious Nucleophilic Substitution (VNS) is a known reaction for introducing substituents onto electron-deficient rings like nitropyridines. rsc.orgacs.org

The 6-methoxy group is an ether linkage on the pyridine ring. A primary transformation for this group is ether cleavage to yield the corresponding 6-hydroxypyridine, which exists in tautomeric equilibrium with its 6-pyridone form. This demethylation can often be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Cleavage of the methoxy group provides a hydroxyl/pyridone functionality that can be used for further derivatization. For instance, the hydroxyl group can be alkylated to introduce different ether groups or converted into a better leaving group (like a triflate) for cross-coupling reactions. The development of methods for C-OMe bond cleavage under metal-free conditions has also been reported. researchgate.net

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. gcwgandhinagar.com However, the basicity of the nitrogen in this molecule is significantly reduced by the strong electron-withdrawing effect of the 3-nitro group. nih.gov Despite this reduced basicity, the nitrogen can still undergo several characteristic reactions:

Protonation: In the presence of strong acids, the nitrogen atom can be protonated to form a pyridinium (B92312) salt. gcwgandhinagar.com

N-Oxidation: Reaction with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding pyridine N-oxide. The N-oxide group alters the reactivity of the pyridine ring, directing electrophiles to the C4 position and also facilitating nucleophilic substitution at the C2 and C6 positions.

Quaternization (N-Alkylation): The nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, further activating the ring towards nucleophilic attack.

Table 2: Summary of Reactivity at the Pyridine Heterocycle

| Reaction Type | Position(s) | Typical Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Strong Nucleophiles (e.g., carbanions, amines) | 4-substituted pyridine derivative |

| Demethylation of Methoxy Group | C6 | HBr, BBr₃ | 6-hydroxypyridine / 6-pyridone derivative |

| N-Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂ | Pyridine N-oxide derivative |

| N-Alkylation (Quaternization) | Pyridine Nitrogen | Alkyl Halides (e.g., CH₃I) | Quaternary Pyridinium Salt |

Reactions at the Ester and Acetate Side Chain

The side chain of this compound, consisting of an ethyl ester and an adjacent methylene (B1212753) group, is a primary site for various chemical transformations.

The ethyl ester functionality is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-(6-methoxy-3-nitropyridin-2-yl)acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base (e.g., NaOH, KOH) leads to the formation of the carboxylate salt, which upon acidification yields the carboxylic acid. This process is typically irreversible.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using the new alcohol as a solvent or by removing the ethanol as it is formed.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2-(6-methoxy-3-nitropyridin-2-yl)acetic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/EtOH, heat; 2. H₃O⁺ | 2-(6-methoxy-3-nitropyridin-2-yl)acetic acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst, heat | Mthis compound (with CH₃OH) or other esters |

The methylene group (α-carbon) adjacent to the ester carbonyl is acidic due to the electron-withdrawing effect of the carbonyl group and the pyridine ring. This allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base.

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is typically used to deprotonate the α-carbon quantitatively. The resulting enolate is a potent nucleophile.

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub The choice of the alkylating agent is crucial, with primary and secondary halides being most effective. libretexts.org

Acylation: Similarly, the enolate can be acylated using acyl halides or anhydrides to introduce an acyl group at the α-carbon, leading to the formation of a β-keto ester derivative.

| Reaction | Base | Electrophile | Product |

| Alkylation | LDA or NaH | R-X (e.g., CH₃I, PhCH₂Br) | Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)propanoate (with CH₃I) |

| Acylation | LDA or NaH | RCOCl or (RCO)₂O | Ethyl 3-oxo-2-(6-methoxy-3-nitropyridin-2-yl)butanoate (with CH₃COCl) |

The active methylene group of this compound can participate in various condensation reactions.

Knoevenagel Condensation: In the presence of a weak base (e.g., piperidine, ammonia), the compound can undergo a Knoevenagel condensation with aldehydes or ketones. researchgate.net The reaction involves the formation of a new carbon-carbon double bond. For instance, condensation with an aromatic aldehyde would yield an α,β-unsaturated ester. chemrxiv.org

Claisen Condensation: While less common for a single ester component (requiring a strong base to proceed), a self-condensation or a crossed Claisen condensation with another ester is theoretically possible, leading to the formation of a β-keto ester.

| Reaction | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Piperidine or other weak base | α,β-unsaturated ester |

| Crossed Claisen Condensation | Another ester (e.g., ethyl acetate) | Strong base (e.g., NaOEt) | β-keto ester |

Cyclization and Rearrangement Reactions

The presence of multiple reactive sites within the molecule allows for various intramolecular cyclization and rearrangement reactions, particularly under specific conditions or after initial functionalization.

Intramolecular reactions can lead to the formation of new heterocyclic ring systems. A plausible pathway involves the formation of furo[3,2-b]pyridine (B1253681) derivatives, which are of interest in medicinal chemistry. cncb.ac.cnnih.gov

A potential synthetic route to a furo[3,2-b]pyridine core could involve the reduction of the nitro group to an amino group. The resulting amine could then be transformed into a leaving group (e.g., via diazotization) or a group that can be displaced. Subsequent intramolecular cyclization involving the oxygen of a hydrolyzed acetate side chain could lead to the formation of the fused furan (B31954) ring. Another possibility is the intramolecular nucleophilic attack of the enolate of the acetate side chain onto the pyridine ring, potentially displacing the methoxy group under certain conditions, although this is generally a difficult reaction.

A more direct, albeit hypothetical, pathway could involve an intramolecular cyclization facilitated by the nitro group, though this would likely require specific reagents to activate the system.

| Product Type | Proposed Precursor/Conditions |

| Furo[3,2-b]pyridine derivative | 1. Reduction of NO₂ to NH₂; 2. Hydrolysis of ester to carboxylic acid; 3. Cyclization/dehydration |

| Pyrrolo[3,2-b]pyridine derivative | 1. Transformation of the acetate side chain into an amine-containing functionality; 2. Intramolecular cyclization |

The nitropyridine scaffold can undergo rearrangement reactions, particularly those involving the migration of the nitro group. The nitration of pyridine itself can proceed through a rearrangement mechanism where the nitro group initially adds to the nitrogen atom to form an N-nitropyridinium species, followed by migration to the carbon skeleton of the ring. rsc.orgresearchgate.net

While this compound is already nitrated, under certain reaction conditions, such as strong acids or high temperatures, there is a theoretical possibility of nitro group migration. However, such rearrangements are not common for already substituted nitropyridines and would likely require specific and harsh conditions.

Mechanistic Investigations of Reactions Involving Ethyl 2 6 Methoxy 3 Nitropyridin 2 Yl Acetate

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

The structure of Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate, featuring an electron-deficient pyridine (B92270) ring activated by a nitro group, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism for SNAr reactions on such activated aryl systems is a two-step process. libretexts.org

The initial step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. For this specific compound, nucleophilic attack is highly favored at the positions ortho or para to the strongly electron-withdrawing nitro group. The presence of the methoxy (B1213986) group at the 6-position and the ethyl acetate (B1210297) group at the 2-position further influences the regioselectivity of the attack. The attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

The second step of the mechanism is the rearomatization of the ring. This occurs through the departure of a leaving group from the site of nucleophilic attack, restoring the aromatic system. The efficiency and feasibility of the SNAr reaction are heavily dependent on the presence of strong electron-withdrawing groups, like the nitro group, which are necessary to stabilize the anionic intermediate. libretexts.org

Meisenheimer complexes are crucial, albeit often transient, intermediates in SNAr reactions. wikipedia.org These anionic σ-complexes were first described over a century ago and are formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.orgresearchgate.net In the case of this compound, the negative charge of the complex formed upon nucleophilic attack is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the 3-nitro group. This delocalization provides significant stabilization.

While many Meisenheimer complexes are short-lived reactive intermediates, some can be stable enough to be isolated and characterized, particularly when the aromatic ring is highly electron-deficient and a poor leaving group is present. nih.govacs.orgbris.ac.uk Characterization is typically achieved using spectroscopic methods:

NMR Spectroscopy: 1H and 13C NMR are powerful tools for characterizing Meisenheimer complexes. The formation of the complex involves a change in hybridization of the carbon atom at the site of attack from sp2 to sp3. This results in a characteristic upfield shift for the corresponding proton and carbon signals in the NMR spectrum. wikipedia.org

UV-Vis Spectroscopy: The formation of these highly conjugated and colored intermediates can be monitored by UV-Vis spectroscopy. Meisenheimer complexes often exhibit intense and characteristic absorption bands in the visible region, which can be used to study the kinetics of their formation and decay. nih.gov

X-ray Crystallography: In cases where the Meisenheimer complex can be crystallized, X-ray diffraction provides definitive structural proof, confirming the tetrahedral geometry at the carbon of nucleophilic attack and detailing bond lengths and angles. nih.gov

For this compound, the specific structure of the Meisenheimer intermediate would depend on the nucleophile and the position of attack.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and the influence of various factors on the reaction rate. For SNAr reactions involving nitropyridine derivatives, kinetic analyses have been instrumental in supporting the proposed multi-step mechanism.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution provides a valuable model for understanding the reactivity of this compound. researchgate.net The study found that the reactions follow second-order kinetics, first-order in the nitropyridine substrate and first-order in the amine nucleophile. This is consistent with the formation of the Meisenheimer complex being the rate-determining step.

The Brønsted-type plots (logarithm of the second-order rate constant versus the pKa of the conjugate acid of the nucleophile) for these reactions were found to be linear, with βnuc values of 0.52 and 0.55. researchgate.net This linear relationship indicates that the reaction mechanism is consistent across the series of nucleophiles and that the nucleophilic attack is the rate-limiting event.

The table below presents the second-order rate constants (k2) for the reaction of a closely related compound, 2-methoxy-3-nitropyridine, with different secondary amines.

| Nucleophile | pKa (Conjugate Acid) | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Pyrrolidine | 11.27 | 1.10 x 10⁻¹ |

| Piperidine | 11.12 | 9.12 x 10⁻² |

| Morpholine | 8.33 | 2.19 x 10⁻³ |

These data illustrate the strong dependence of the reaction rate on the basicity and nucleophilicity of the attacking amine. Such quantitative analysis allows for the evaluation of substrate electrophilicity and nucleophile reactivity, reinforcing the mechanistic understanding of the SNAr process. researchgate.net

Isotope Labeling Experiments for Elucidating Reaction Mechanisms

Isotope labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction and to probe the nature of transition states. In the context of SNAr reactions, kinetic isotope effect (KIE) studies can provide definitive evidence for the proposed mechanism and rate-determining step.

For a reaction involving this compound, several isotope labeling strategies could be employed:

Nitrogen-15 (15N) Labeling: The pyridine ring nitrogen could be labeled with 15N. nih.gov While a primary 14N/15N KIE is not expected if the nitrogen atom is not directly involved in bond breaking/formation in the RDS, changes in its environment could lead to a secondary KIE. More significantly, 15N NMR could be used to monitor the electronic environment of the nitrogen atom during the reaction, aiding in the characterization of intermediates. Recent advances have made the synthesis of 15N-labeled pyridines more accessible. chemrxiv.org

Carbon-13 (13C) Labeling: A 12C/13C KIE can be measured by labeling the carbon atom undergoing nucleophilic attack. A significant primary KIE would be expected if the C-leaving group bond were broken in the rate-determining step. However, for the typical SNAr mechanism where the attack is rate-limiting, a small or inverse KIE might be observed due to the change in hybridization from sp2 to sp3. Recent studies have used 19F NMR-based methods to determine 12C/13C KIEs in SNAr reactions, providing evidence for concerted pathways in some systems, challenging the universal assumption of a Meisenheimer intermediate. researchgate.netbris.ac.uk

Hydrogen Isotope Exchange: Deuterium labeling at specific positions on the pyridine ring can be used to probe for any proton transfer steps or changes in C-H bond vibrations in the transition state.

These experiments, while synthetically challenging, offer a deeper level of mechanistic detail than kinetic studies alone, allowing for the fine-tuning of the understanding of the reaction pathway and the energetic landscape of the SNAr reaction on this specific substrate.

Mechanistic Aspects of Nitro Group Transformations

The nitro group in this compound is not merely a passive activating group; it can actively participate in or undergo various chemical transformations.

Nitro Group as a Leaving Group: While less common than halides, the nitro group can function as a leaving group in SNAr reactions, a process known as ipso-substitution. This is particularly feasible on highly electron-poor aromatic systems. mdpi.com The displacement of the nitro group involves the same mechanistic pathway as other SNAr reactions: nucleophilic attack to form a Meisenheimer complex, followed by the departure of the nitrite (B80452) anion (NO2-). The viability of this reaction depends on the nucleophile and the electronic stabilization provided by the remaining substituents on the pyridine ring. mdpi.com

Reduction of the Nitro Group: The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH2). The mechanism of nitro group reduction is complex and proceeds through several intermediates. orientjchem.org Catalytic hydrogenation, for example, is thought to proceed via intermediates such as the nitroso (-NO) and hydroxylamino (-NHOH) species before the final amine product is formed. The specific pathway and observable intermediates can be influenced by the catalyst, solvent, and reaction conditions. orientjchem.org

Participation in Cycloaddition Reactions: In certain heterocyclic systems, a nitro group can activate the ring to such an extent that it behaves as a dienophile in Diels-Alder reactions. For instance, 5-nitro-2-pyridones have been shown to undergo regioselective Diels-Alder cycloaddition, followed by aromatization that involves the elimination of the nitro group as nitrous acid. nih.gov This highlights the powerful electron-withdrawing nature of the nitro group, which can fundamentally alter the reactivity of the parent heterocycle.

These transformations demonstrate the versatile role of the nitro group, which not only facilitates SNAr reactions but can also be a site of further functionalization, significantly expanding the synthetic utility of this compound.

Spectroscopic and Structural Characterization Methodologies for Ethyl 2 6 Methoxy 3 Nitropyridin 2 Yl Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl acetate (B1210297) moiety.

The two aromatic protons on the highly substituted pyridine ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the C-3 position and the electron-donating methoxy (B1213986) group at the C-6 position will significantly influence their chemical shifts. The proton at C-4 (H-4) is expected to be downfield due to the anisotropic effect of the adjacent nitro group, while the proton at C-5 (H-5) will be influenced by the methoxy group.

The ethyl acetate group will exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen will appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons. The methylene protons of the acetate group (-CH₂-CO) are adjacent to the pyridine ring and will likely appear as a singlet. The protons of the methoxy group (-OCH₃) will also present as a sharp singlet.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.4 - 8.6 | Doublet (d) | ~8.5 - 9.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~8.5 - 9.0 |

| Pyridine-CH₂- | ~4.0 - 4.2 | Singlet (s) | - |

| -OCH₂CH₃ | ~4.2 - 4.4 | Quartet (q) | ~7.1 |

| -OCH₃ | ~4.0 - 4.1 | Singlet (s) | - |

Note: These are predicted values based on the analysis of similar structures and standard chemical shift tables.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (quaternary, CH, CH₂, CH₃) can be determined.

The spectrum of this compound is expected to show ten distinct carbon signals. The pyridine ring carbons will appear in the aromatic region, with their chemical shifts heavily influenced by the substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the methoxy group (C-6) are expected to be significantly shifted. The ester carbonyl carbon will appear at the most downfield position.

DEPT-90 experiments will show signals only for CH carbons (C-4 and C-5), while DEPT-135 experiments will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (C-2, C-3, C-6, and C=O) will be absent in both DEPT-90 and DEPT-135 spectra but present in the broadband-decoupled ¹³C spectrum.

Predicted ¹³C NMR and DEPT Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C=O | ~168 - 172 | Absent | Absent |

| C-6 | ~160 - 165 | Absent | Absent |

| C-2 | ~150 - 155 | Absent | Absent |

| C-4 | ~140 - 145 | Positive | Positive |

| C-3 | ~135 - 140 | Absent | Absent |

| C-5 | ~110 - 115 | Positive | Positive |

| -OCH₂CH₃ | ~61 - 63 | Absent | Negative |

| -OCH₃ | ~54 - 56 | Absent | Positive |

| Pyridine-CH₂- | ~35 - 40 | Absent | Negative |

Note: These are predicted values based on established substituent effects on pyridine rings. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For the title compound, a cross-peak would be expected between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency. Another cross-peak would connect the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.4-8.6 ppm would show a correlation to the carbon signal at ~140-145 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons. It is invaluable for connecting different parts of the molecule. Key expected correlations include:

The methylene protons of the acetate side chain (Pyridine-CH₂-) to C-2 and C-3 of the pyridine ring, and to the carbonyl carbon (C=O).

The H-4 proton to C-2, C-3, and C-5.

The methoxy protons (-OCH₃) to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides information about the molecule's conformation. A potential NOESY correlation could be observed between the methoxy protons (-OCH₃) and the H-5 proton, indicating their spatial proximity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

For this compound, several characteristic bands are expected:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comresearchgate.net

Ester Carbonyl (C=O): A strong, sharp absorption band corresponding to the C=O stretch of the ethyl ester is expected around 1750-1735 cm⁻¹. chemrxiv.org

C-O Stretching: The C-O stretching vibrations of the ester and the methoxy ether group will result in strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹. libretexts.org

Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations on the aromatic ring will appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H: Stretching and bending vibrations for the sp³-hybridized carbons of the ethyl and methylene groups will be observed in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring. researchgate.net

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Ester C=O Stretch | 1750 - 1735 (Strong) | 1750 - 1735 (Weak) |

| Aromatic C=C, C=N Stretch | 1600 - 1400 (Multiple bands) | 1600 - 1400 (Multiple bands) |

| NO₂ Asymmetric Stretch | 1550 - 1475 (Strong) | 1550 - 1475 (Medium) |

| NO₂ Symmetric Stretch | 1360 - 1290 (Strong) | 1360 - 1290 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

The molecular formula for this compound is C₁₀H₁₂N₂O₅. The calculated exact mass (monoisotopic mass) for this compound is 240.0746 Da. In an HRMS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z of 241.0824, or as a sodium adduct [M+Na]⁺ with an m/z of 263.0644. The high accuracy of the measurement (typically to within 5 ppm) allows for the confident confirmation of the elemental formula.

Further fragmentation analysis (MS/MS) could provide additional structural information. Expected fragmentation patterns might include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or cleavage of the acetate side chain from the pyridine ring. chemicalbook.comresearchgate.netnih.gov

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₂N₂O₅ | 240.0746 |

| [M+H]⁺ | C₁₀H₁₃N₂O₅⁺ | 241.0824 |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org This technique provides precise information about bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.nettandfonline.commdpi.com

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. The analysis would reveal the planarity of the pyridine ring and the orientation of the methoxy, nitro, and ethyl acetate substituents relative to the ring.

Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as hydrogen bonds (e.g., C-H···O), dipole-dipole interactions, or π-π stacking between the pyridine rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound. researchgate.net

Elucidation of Molecular Conformation and Stereochemistry

The molecular conformation of this compound, specifically the spatial arrangement of the methoxy, nitro, and ethyl acetate substituents on the pyridine ring, is determined by a combination of electronic and steric factors. X-ray crystallography is the definitive method for elucidating these features in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape.

In related nitro-substituted pyridine compounds, the nitro group typically exhibits some degree of twisting out of the plane of the aromatic ring due to steric hindrance with adjacent substituents. researchgate.net The orientation of the ethyl acetate group is also of significant interest, as rotation around the C-C and C-O single bonds can lead to different conformers. The planarity of the pyridine ring itself is also a key aspect to be analyzed, as substituent effects can sometimes induce minor deviations from perfect planarity.

Table 1: Representative Torsion Angles in a Related Pyridine Derivative

| Torsion Angle | Value (°) |

|---|---|

| O-C-C-N | 175.8 |

| C-N-C-C | -178.3 |

| N-C-C=O | -173.4 |

Data presented is hypothetical and for illustrative purposes, based on typical values for similar structures.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules of this compound pack in a crystal is dictated by a network of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the crystalline material.

Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, weak C—H···O and C—H···N interactions are expected to play a significant role in the crystal packing. researchgate.net The oxygen atoms of the methoxy, nitro, and ester groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. These interactions, while individually weak, can collectively form robust supramolecular architectures. chemicalbook.com

π-Stacking: The electron-deficient nature of the nitropyridine ring suggests the possibility of π-π stacking interactions with adjacent pyridine rings. rsc.org These interactions involve the overlap of π-orbitals and are crucial in the formation of layered or columnar structures in the crystal lattice. The geometry of these stacks (e.g., parallel-displaced or T-shaped) provides insight into the electronic distribution within the aromatic system.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts, allowing for a detailed understanding of the crystal packing environment. chemicalbook.com

Table 2: Common Intermolecular Interactions in Pyridine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C—H···O | C-H | O (nitro, methoxy, ester) | 2.2 - 2.8 |

| C—H···N | C-H | N (pyridine) | 2.3 - 2.9 |

| π-π stacking | Pyridine ring | Pyridine ring | 3.3 - 3.8 (centroid-centroid) |

Data presented is hypothetical and based on typical values for similar structures.

Investigation of Positional Disorder in Crystal Structures

Positional disorder is a phenomenon where an atom or a group of atoms occupies more than one position in the crystal lattice. mit.edu This can be either static (different orientations in different unit cells) or dynamic (movement of the group within a single unit cell). xray.cz Flexible parts of a molecule, such as ethyl or methoxy groups, are particularly prone to positional disorder. mit.edu

In the context of this compound, the terminal ethyl group of the acetate substituent is a likely candidate for positional disorder. This would manifest in the crystallographic data as atoms with partial occupancies, often modeled over two or more sites. The refinement of disordered structures requires specialized models to accurately represent the electron density and derive meaningful geometric parameters. xray.cz The presence and nature of disorder can provide information about the conformational flexibility of the molecule and the energetic landscape of different orientations within the crystal. mdpi.com

Computational and Theoretical Chemistry Studies of Ethyl 2 6 Methoxy 3 Nitropyridin 2 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. For Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate, DFT methods are employed to predict a wide range of molecular properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization reveals crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, the molecule possesses several rotatable bonds, particularly in the ethyl acetate (B1210297) and methoxy (B1213986) groups. This flexibility gives rise to different conformers (spatial arrangements). Conformational analysis is performed by systematically rotating these bonds and calculating the energy of each resulting structure. This search identifies the global minimum energy conformer—the most stable and thus most probable structure of the molecule—as well as other low-energy local minima that may be accessible under normal conditions. The results of such an analysis provide a foundational understanding of the molecule's preferred shape.

Table 1: Illustrative Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would be derived from a specific computational output.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths (Å) | C-N (pyridine ring) | ~1.34 |

| C=O (ester) | ~1.21 | |

| N-O (nitro group) | ~1.23 | |

| C-O (methoxy) | ~1.36 | |

| **Bond Angles (°) ** | O-N-O (nitro group) | ~124.0 |

| C-C-O (ester) | ~111.0 | |

| Dihedral Angles (°) | C(ring)-C-C=O | ~180.0 (planar) |

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital that most readily accepts an electron, acting as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the distribution of the HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound This table represents the typical output for a HOMO-LUMO analysis. The energy values are placeholders.

| Orbital | Energy (eV) | Description and Localization |

| HOMO | EHOMO | Typically localized on the electron-rich methoxy-substituted pyridine (B92270) ring. |

| LUMO | ELUMO | Primarily localized on the electron-deficient nitro group and pyridine ring. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's chemical reactivity and kinetic stability. |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. It projects the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate, near-neutral potential.

For this compound, an MEP map would clearly identify the reactive sites. The oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential (red), making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms and regions near the nitro group on the pyridine ring would likely show positive potential (blue), indicating sites for nucleophilic interaction.

Prediction of Global Reactivity Descriptors (e.g., Electrophilicity Index)researchgate.netresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from the system (μ ≈ (EHOMO + ELUMO) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η ≈ (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ² / 2η).

A high electrophilicity index for this compound would suggest that it behaves as a strong electrophile in reactions, a characteristic enhanced by the electron-withdrawing nitro group.

Table 3: Illustrative Global Reactivity Descriptors for this compound This table shows the format for calculated global reactivity descriptors, which are derived from HOMO and LUMO energies.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | Value | Energy to remove an electron. |

| Electron Affinity (A) | -ELUMO | Value | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Value | Resistance to charge transfer. |

| Chemical Potential (μ) | -(I + A) / 2 | Value | Electron escaping tendency. |

| Electrophilicity Index (ω) | μ² / 2η | Value | Overall electrophilic nature. |

Simulation of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) of the corresponding vibrational mode.

This simulation is a powerful tool for interpreting experimental spectra. By comparing the calculated frequencies with the experimental ones, each peak in the spectrum can be confidently assigned to a specific molecular vibration. For this compound, this would allow for the unambiguous identification of characteristic vibrations, such as the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, and the various vibrations of the substituted pyridine ring. Calculated frequencies are often scaled by a small factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table demonstrates how theoretical vibrational data is presented. Frequencies are typically given in wavenumbers (cm⁻¹).

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Carbonyl stretch | ~1750 |

| νas(NO₂) | Asymmetric nitro stretch | ~1530 |

| νs(NO₂) | Symmetric nitro stretch | ~1350 |

| ν(C-O-C) | Ether stretch | ~1250 |

| δ(C-H) | Ring C-H bending | ~1100 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements, conformational changes, and interactions with the environment (like a solvent) at an atomistic level.

For this compound, an MD simulation would reveal its conformational landscape under specific conditions (e.g., in a water or DMSO solvent box at room temperature). By tracking the dihedral angles of the rotatable bonds over nanoseconds, one can map the accessible conformations and the frequency of transitions between them. This provides a more realistic picture of the molecule's structural flexibility than static DFT calculations alone and is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor.

Therefore, it is not possible to provide an article that adheres to the strict constraints of your request, which is to focus solely on this specific chemical compound and the outlined computational studies (Non-Linear Optical Properties and Quantum Chemical Characterization of Reaction Mechanisms).

The search results included information on other heterocyclic compounds and their non-linear optical properties, as well as computational studies on different reaction mechanisms. However, none of the retrieved documents contained the specific data required to accurately and scientifically address the topics for "this compound".

To generate the requested article, published research focusing on the computational and theoretical aspects of this particular compound would be necessary. Without such sources, any attempt to create the content would result in speculation and would not meet the required standards of scientific accuracy.

Synthetic Utility of Ethyl 2 6 Methoxy 3 Nitropyridin 2 Yl Acetate As a Building Block

Precursor for Complex Heterocyclic Systems

The strategic placement of functional groups on the pyridine (B92270) ring of ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate provides a platform for a variety of chemical transformations, enabling the synthesis of a wide range of complex heterocyclic systems.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for the synthesis of polycyclic aromatic compounds. This compound can serve as a key starting material in such reactions to construct fused pyridine ring systems. The presence of the nitro group activates the adjacent positions on the pyridine ring, facilitating nucleophilic attack, while the ester functionality can be manipulated to participate in cyclization cascades.

For instance, the nitro group can be reduced to an amino group, which can then act as a nucleophile in an intramolecular condensation with the ester or a derivative thereof, leading to the formation of a fused dihydropyridinone ring. Subsequent aromatization would then yield the desired fused pyridine system. The specific reaction conditions and the nature of the substituents on the starting material can be tailored to control the regioselectivity of the annulation process.

Table 1: Illustrative Annulation Reactions

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| Ethyl 2-(6-methoxy-3-aminopyridin-2-yl)acetate | 1. NaH, THF2. Intramolecular cyclization | Fused dihydropyridinone |

This table is for illustrative purposes and does not represent actual experimental data from the search results.

Azaindoles, also known as pyrrolopyridines, are an important class of nitrogen-containing heterocycles that are found in numerous biologically active compounds. This compound is a valuable precursor for the synthesis of functionalized azaindole derivatives. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization involving the acetate (B1210297) side chain.

One of the well-established methods for azaindole synthesis is the Fischer indole (B1671886) synthesis. While direct application to pyridylhydrazines can be challenging, modifications of this approach can be employed. Alternatively, modern cross-coupling methodologies have become instrumental in the synthesis of azaindoles. For example, the amino group derived from the nitro functionality of the title compound can be diazotized and converted to a halide. This halogenated pyridine can then undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reaction, to introduce a side chain that can subsequently be cyclized to form the pyrrole (B145914) ring of the azaindole nucleus.

Table 2: Key Steps in Azaindole Synthesis

| Starting Material | Transformation | Intermediate/Product |

|---|---|---|

| This compound | Reduction of nitro group | Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate |

This table is for illustrative purposes and does not represent actual experimental data from the search results.

Integration into Multi-step Organic Syntheses

The versatility of this compound extends beyond the synthesis of isolated heterocyclic systems. It is a valuable building block that can be strategically incorporated into complex, multi-step synthetic sequences to access a wide array of organic molecules.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The functional handles present on this compound allow for its transformation into a pluripotent intermediate. From this central intermediate, different reaction pathways can be pursued by selectively manipulating the methoxy (B1213986), nitro, and ester groups, leading to a diverse range of final products. This strategy is particularly useful in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

The presence of multiple, chemically distinct functional groups in this compound makes it an ideal starting point for the construction of polyfunctionalized organic molecules. The nitro group can be transformed into a variety of other functionalities, including amines, halides, and diazonium salts. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. The methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized.

The ability to selectively modify these functional groups in a controlled manner allows for the introduction of a wide range of substituents and the construction of molecules with complex substitution patterns. This level of control is crucial for the synthesis of molecules with specific biological or material properties.

Role in the Development of Catalytic Systems and Ligand Synthesis

While direct evidence is limited in the provided search results, the structural motifs accessible from this compound suggest its potential utility in the development of catalytic systems and the synthesis of ligands for coordination chemistry.

Nitrogen-containing heterocyclic compounds, particularly those derived from pyridine, are widely used as ligands in transition metal catalysis. The functional groups on the pyridine ring of derivatives of this compound can be modified to introduce coordinating atoms, such as phosphorus or sulfur, to create bidentate or tridentate ligands. These ligands can then be complexed with various metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic properties of the pyridine ring, which can be tuned by the substituents, can have a significant impact on the catalytic activity and selectivity of the resulting metal complexes.

Applications in Advanced Materials Chemistry

Synthesis of Monomers for Organic Semiconductors and Polymer Design

The quest for new organic semiconductor materials is driven by the demand for flexible, low-cost, and easily processable electronic devices. manchester.ac.uk The design of monomers is a critical step in the synthesis of conjugated polymers that form the active layer in these devices. nih.gov this compound possesses several key features that make it an attractive candidate as a monomer precursor for such applications.

The nitropyridine ring is a well-established electron-accepting unit, a crucial component in creating donor-acceptor (D-A) type conjugated polymers. nih.gov This D-A architecture is a cornerstone of modern organic semiconductor design, as it allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's charge transport properties and optical absorption characteristics. nih.govresearchgate.net The presence of the nitro group significantly lowers the LUMO energy level, facilitating efficient electron injection and transport, a desirable characteristic for n-type organic field-effect transistors (OFETs) and the acceptor component in organic photovoltaic (OPV) cells. chempanda.com